molecular formula C15H14O3 B6371809 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% CAS No. 1261911-32-3

5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95%

Cat. No. B6371809
CAS RN: 1261911-32-3
M. Wt: 242.27 g/mol
InChI Key: JGYJGCQFHUPJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% (5-MMP) is a phenolic compound that belongs to the class of methoxycarbonylphenols. It is a colorless to light yellow crystalline solid, with a molecular weight of 250.32 g/mol. This compound is mainly used in scientific research and has a wide variety of applications including in pharmaceuticals, biochemistry, and food science. 5-MMP has been studied extensively over the past few decades and has been found to have potential applications in various areas.

Scientific Research Applications

5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as aldehydes and ketones, and it can be used as a catalyst in the synthesis of heterocyclic compounds. 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% is also used in the synthesis of pharmaceuticals, such as antibiotics and antivirals. Additionally, 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% has been used in the synthesis of food additives, such as preservatives and flavorings.

Mechanism of Action

The exact mechanism of action of 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% is not yet fully understood. However, it is believed to work by binding to the active sites of enzymes and inhibiting their activity. It is also believed to interact with other molecules, such as proteins, and to alter their structure and function. Additionally, 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% has been shown to interact with DNA and to affect the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% have not yet been extensively studied. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% has been shown to have an inhibitory effect on certain proteins, such as kinases, which are involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% in laboratory experiments is its high purity. Additionally, 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% is relatively inexpensive and widely available. However, there are some limitations to using 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% in laboratory experiments. For example, it is not soluble in water, so it must be used in an organic solvent. Additionally, it is sensitive to light and air, so it must be stored in a dark, airtight container.

Future Directions

The potential applications of 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% are vast and there are many future directions that can be explored. For example, further research could be conducted to better understand the mechanism of action of 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% and its effects on biochemical and physiological processes. Additionally, research could be conducted to explore the potential applications of 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% in the synthesis of pharmaceuticals, food additives, and other compounds. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95%.

Synthesis Methods

5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% can be synthesized through the condensation of 3-methoxybenzaldehyde and 3-methylphenol in the presence of an acid catalyst. This reaction yields 5-(3-Methoxycarbonylphenyl)-3-methylphenol, 95% in a 95% yield. The reaction can be carried out in an organic solvent such as ethanol or methanol. The reaction can also be carried out in an aqueous medium, with the addition of an acid catalyst. The reaction mixture is heated to reflux for several hours, and the product is isolated through filtration or crystallization.

properties

IUPAC Name

methyl 3-(3-hydroxy-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-6-13(9-14(16)7-10)11-4-3-5-12(8-11)15(17)18-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYJGCQFHUPJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683896
Record name Methyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-32-3
Record name Methyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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